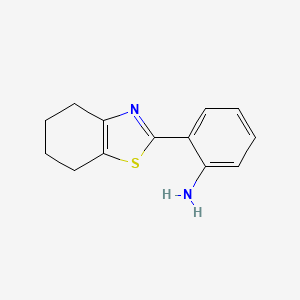
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a double bond, a ketone group, and an acetate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-5-oxooct-6-en-1-yl acetate typically involves the esterification of 3,7-Dimethyl-5-oxooct-6-en-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: m-Chloroperbenzoic acid or osmium tetroxide are used for oxidation reactions.
Major Products Formed
Hydrolysis: 3,7-Dimethyl-5-oxooct-6-en-1-ol and acetic acid.
Reduction: 3,7-Dimethyl-5-hydroxyoct-6-en-1-yl acetate.
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Applications De Recherche Scientifique
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-5-oxooct-6-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active alcohol, which may then interact with biological pathways. The ketone group can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citronellol: A similar compound with a hydroxyl group instead of an acetate ester.
Geraniol: Another related compound with a hydroxyl group and a similar carbon skeleton.
Linalool: A terpene alcohol with a similar structure but different functional groups.
Uniqueness
3,7-Dimethyl-5-oxooct-6-en-1-yl acetate is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
60857-06-9 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
(3,7-dimethyl-5-oxooct-6-enyl) acetate |
InChI |
InChI=1S/C12H20O3/c1-9(2)7-12(14)8-10(3)5-6-15-11(4)13/h7,10H,5-6,8H2,1-4H3 |
Clé InChI |
MOFNVDSYDAIVJS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C)CC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


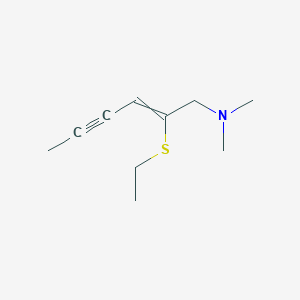
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
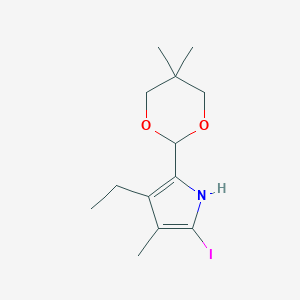
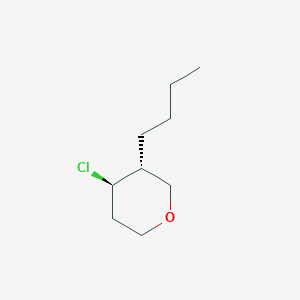

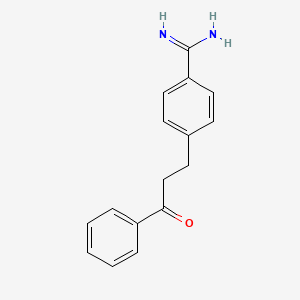
![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
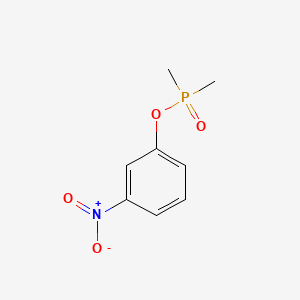
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
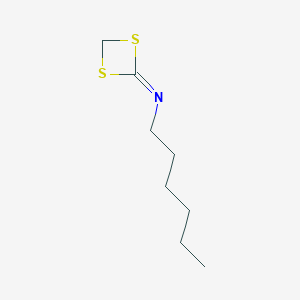

![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
